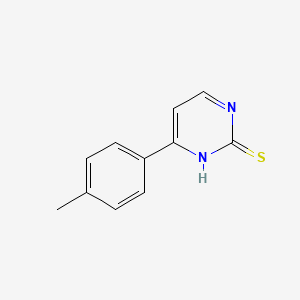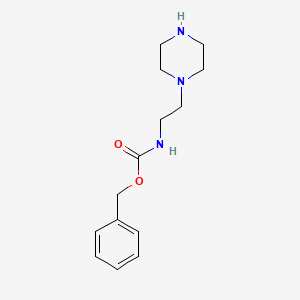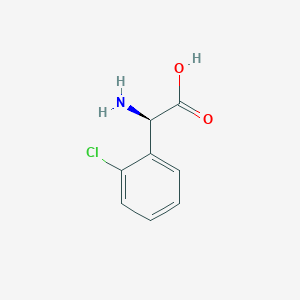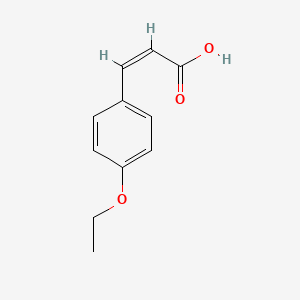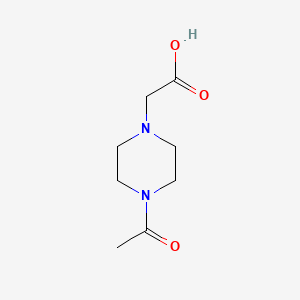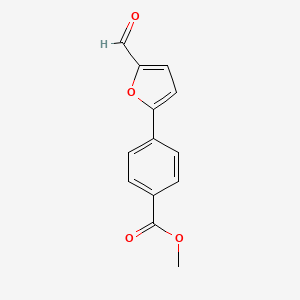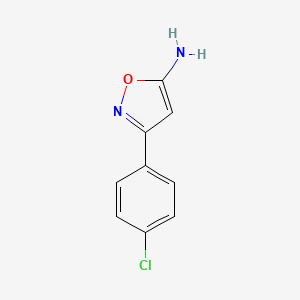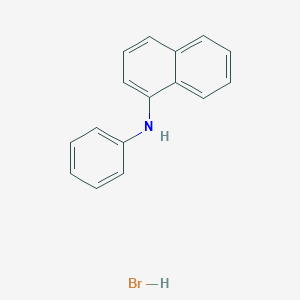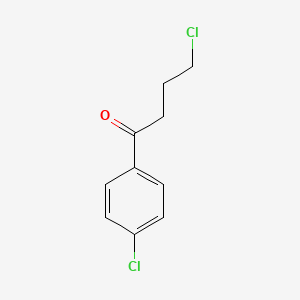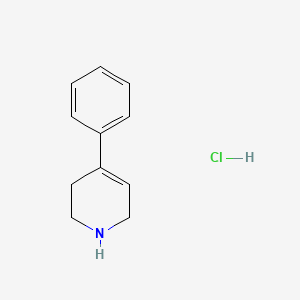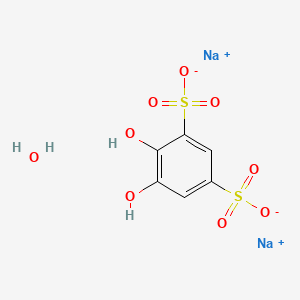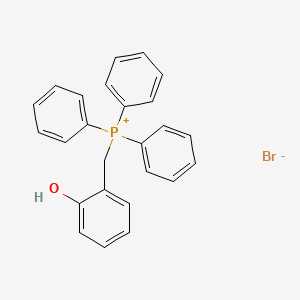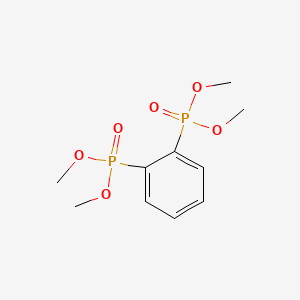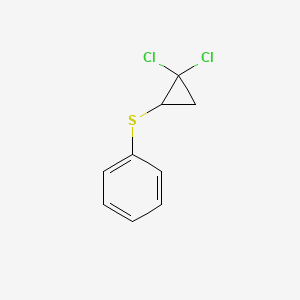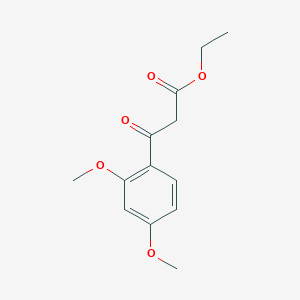
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Vue d'ensemble
Description
“Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate” is likely a derivative of the phenethylamine class . Phenethylamines are a class of compounds that often have psychoactive properties and include various neurotransmitters such as dopamine .
Synthesis Analysis
While specific synthesis methods for “Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate” are not available, similar compounds like 3,4-Dimethoxyphenethylamine have been synthesized from multi-step sequences starting from vanillin . Protodeboronation of alkyl boronic esters has also been reported, which could potentially be relevant depending on the specific synthesis route .
Applications De Recherche Scientifique
1. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Application Summary : This compound was synthesized as a side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea .
- Methods of Application : The synthesis involved the use of PTSA as a catalyst in reflux conditions and ethanol as a solvent .
- Results or Outcomes : The molecular structure of the compound was established by FTIR, HRESIMS, 1D, and 2D NMR .
2. N-2,4-dimethoxyphenyl Dithiolopyrrolone Derivatives
- Application Summary : These derivatives were synthesized and evaluated for their ability to inhibit bacterial RNA polymerase (RNAP) .
- Methods of Application : The synthesis involved the use of dithiolopyrrolone scaffold . The inhibitory activity against Escherichia coli RNAP was evaluated .
- Results or Outcomes : Some compounds displayed potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae . The most promising compound showed potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP with MIC values in the range of 0.125–2 μg/mL, and potent inhibitory activity against Escherichia coli RNAP with IC50 value of 19.4 ± 1.3 μM .
3. Palladium (II)-Catalyzed Heck Reaction
- Application Summary : This reaction is used for the synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate, which is a precursor to cytotoxic natural products carpatamides A–D .
- Methods of Application : The synthesis involved the use of 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd (II)-catalyzed Heck reaction .
- Results or Outcomes : The title compound was synthesized in a good yield .
4. Biginelli Reaction
- Application Summary : This reaction is used for the synthesis of Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- Methods of Application : The synthesis involved the use of 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea, employing PTSA as a catalyst in reflux conditions and using ethanol as a solvent .
- Results or Outcomes : The molecular structure of the compound was established by FTIR, HRESIMS, 1D, and 2D NMR .
5. Palladium (II)-Catalyzed Heck Reaction
- Application Summary : This reaction is used for the synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate, which is a precursor to cytotoxic natural products carpatamides A–D .
- Methods of Application : The synthesis involved the use of 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd (II)-catalyzed Heck reaction .
- Results or Outcomes : The title compound was synthesized in a good yield .
6. Suzuki–Miyaura Coupling
Propriétés
IUPAC Name |
ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-13(15)8-11(14)10-6-5-9(16-2)7-12(10)17-3/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKTUHDGFMRYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374335 | |
| Record name | ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | |
CAS RN |
60946-77-2 | |
| Record name | ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60946-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



